2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
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Overview
Description
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the class of pyrimidines. These compounds are known for their varied biological activities and are often used in the design of pharmaceuticals and agrochemicals. The presence of a thienyl group and an ethylsulfanyl moiety contributes to the unique chemical properties of this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common route includes:
Starting with a thiophene derivative: , such as 2-thiophenecarbonitrile.
Formation of the pyrimidine ring: through a condensation reaction with appropriate amines and thiourea.
Introduction of the ethylsulfanyl group: through nucleophilic substitution reactions, often involving ethylthiolate ions.
Industrial Production Methods
In an industrial setting, the production of this compound is often scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts and phase-transfer agents may be used to enhance the efficiency of the reactions involved.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo several types of chemical reactions:
Oxidation: : The ethylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : The nitrile group can be reduced to an amine.
Substitution: : Both the amino group and the ethylsulfanyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Halogenation agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Corresponding amines.
Substitution products: : Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has broad applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Potential candidate for drug development due to its structural resemblance to many bioactive compounds.
Industry: : Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is attributed to its interaction with various molecular targets. The compound may inhibit enzymes or interact with receptors, disrupting cellular pathways. Its mechanism of action often involves the alteration of nucleic acid synthesis or function due to its structural similarity to nucleotide bases.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile: : Similar structure but with a methylsulfanyl group.
2-Amino-4-(ethylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile: : Contains a phenyl group instead of a thienyl group.
Uniqueness
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is unique due to its combination of an ethylsulfanyl group and a thienyl moiety, which impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
2-amino-4-ethylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c1-2-16-10-7(6-12)9(14-11(13)15-10)8-4-3-5-17-8/h3-5H,2H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCFHNBOXRXFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=C1C#N)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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